Fraxinellone

概要

説明

フラキネロンは、分解されたリモノイドとして分類される天然に存在する化合物です。 これは主に、ミカン科やセンダン科の植物、例えば、キンモクセイやセンダンなどの根の樹皮から単離されます . フラキネロンは、殺虫、抗炎症、抗がん作用など、その多様な生物活性のために注目を集めてきました .

準備方法

合成経路と反応条件: フラキネロンは、さまざまな方法で合成することができます。 一般的なアプローチの1つは、X線単結晶回折を用いた構造解析に続いて、結晶性フラキネロンを調製するための溶媒蒸発法です . 別の方法は、フラキネロンの構造を改変してその生物活性を高めることを含みます .

工業的生産方法: フラキネロンの工業的生産は、通常、植物源からの抽出によって行われます。 抽出プロセスは、高純度のフラキネロンを得るために最適化されており、これはその後、新しい殺虫剤やその他の生物活性化合物の合成のための前駆体として使用することができます .

化学反応の分析

Bromination of Fraxinellone

This compound undergoes selective bromination at the C-2′ and C-5′ positions of its furan ring, with optimization achieved through varying temperatures and reagent amounts .

Key Reactions and Conditions

-

NBS (1.4 equiv.) : Produces monobromo (5) and dibromo (6) derivatives at 40°C, achieving yields of 60% and 35%, respectively .

-

DBDMH (1.4 equiv.) : Selectively yields dibromo derivative 6 in 91% at 40°C, eliminating byproducts like lactone 7 .

-

Reduced this compound (2) : Used as a precursor to avoid interference from C-2 and C-3 double bonds, leading to improved selectivity .

| Reagent | Conditions | Products | Yield (%) |

|---|---|---|---|

| NBS (1.4 equiv.) | 40°C, 3 h | 5 (monobromo) | 60 |

| DBDMH (1.4 equiv.) | 40°C, 2 h | 6 (dibromo) | 91 |

This bromination enhances the compound’s insecticidal activity against Mythimna separata Walker .

Cyclopropanation of this compound

Rhodium-catalyzed cyclopropanation introduces a cyclopropane ring at the C-ring, yielding analogues 3a–3c .

Reaction Details

-

Phenyldiazoesters (2a–2c) : React with this compound (1) in toluene under argon, followed by purification via silica gel chromatography .

-

Yield : 20% for 3a , with stereoselectivity confirmed by TLC and HR-ESI-MS .

| Diazester | Conditions | Product | Yield (%) |

|---|---|---|---|

| 2a | Ice bath, 13 h | 3a | 20 |

This modification retains the core structure while introducing functional diversity .

Halogenation and Acylation of the Furan Ring

Halogenation with NCS, NBS, or DCDMH introduces Cl or Br substituents, while acylation enhances insecticidal potency.

Key Findings

-

NCS (2.2 equiv.) : Produces 5′-chloro derivatives 2a and tetrachloro 2a’ .

-

Acylation : Introducing acyl groups (e.g., via DMF-DMA) boosts activity compared to halogenation alone .

| Reagent | Substituent(s) | Activity Compared to this compound |

|---|---|---|

| NCS | Cl at C-5′ | Higher |

| NBS | Br at C-5′ | Moderate |

| Acylation | Acyl groups | Significantly higher |

Thioether Formation with 1,3,4-Oxadiazole Moieties

Condensation of this compound derivatives with thiosemicarbazides forms bioactive thioethers.

Reaction Pathway

-

Thiosemicarbazides : React with this compound-based intermediates to form 1,3,4-oxadiazole derivatives (e.g., 4b , 5k ) .

-

Insecticidal Activity : Compounds like 4k achieve 75.9% mortality against Mythimna separata .

| Compound | Structure Modification | Final Mortality Rate (%) |

|---|---|---|

| 4k | Oxadiazole-thioether | 75.9 |

科学的研究の応用

Anticancer Properties

Fraxinellone has been extensively studied for its anticancer activities, particularly against osteosarcoma and glioblastoma.

- Osteosarcoma : A study demonstrated that this compound inhibits the proliferation and migration of osteosarcoma cells (HOS and MG63) in a dose-dependent manner. It was found to induce apoptosis and enhance autophagy flux in these cancer cells. The underlying mechanisms involved down-regulation of critical signaling pathways such as STAT3 and HIF-1α, leading to reduced tumor growth in vivo models .

- Glioblastoma : Research indicates that this compound inhibits the progression of glioblastoma by modulating the SIRT3 signaling pathway, which is crucial for cellular metabolism and survival under stress conditions .

Cardioprotective Effects

This compound has shown promise in protecting cardiac tissues from injury during myocardial ischemia-reperfusion injury (MIRI). It exerts cardioprotective effects by:

- Inhibiting myocardial inflammation.

- Reducing oxidative stress.

- Preventing apoptosis of cardiac cells.

These mechanisms collectively decrease vulnerability to ventricular fibrillation during ischemic events .

Neuroprotective Effects

The compound has been identified as a potent activator of the Nrf2-mediated antioxidant defense system, which plays a vital role in protecting neurons from oxidative damage. This neuroprotective effect suggests potential applications in treating neurodegenerative diseases .

Hepatotoxicity Studies

Despite its therapeutic potentials, this compound has been associated with hepatotoxicity. Studies in zebrafish models indicated that this compound could induce liver damage through oxidative stress mechanisms mediated by cytochrome P450 enzymes . This highlights the importance of understanding dosage and treatment regimens when considering this compound for therapeutic use.

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects, which have implications for various inflammatory diseases. Its ability to modulate inflammatory pathways can be beneficial in developing treatments for conditions characterized by chronic inflammation.

Table 1: Summary of this compound’s Applications

Case Studies

- Osteosarcoma Treatment : A xenograft model demonstrated that treatment with this compound significantly inhibited tumor growth, supporting its potential as a novel therapeutic agent against osteosarcoma .

- Cardiac Injury Model : In experimental setups involving MIRI, this compound administration resulted in reduced myocardial damage and improved cardiac function metrics compared to control groups .

- Neuroprotection Assessment : An analog of this compound was found to enhance neuronal survival under oxidative stress conditions, showcasing its potential for neuroprotective therapies .

作用機序

フラキネロンは、さまざまなメカニズムを通じてその効果を発揮します。

神経保護: フラキネロンアナログは、Nrf2を介した抗酸化防御システムを活性化し、酸化ストレスと神経毒からの保護を提供します.

6. 類似の化合物との比較

フラキネロンは、その特定の構造と生物活性のために、分解されたリモノイドの中でユニークです。 類似の化合物には以下が含まれます。

ディクタミン: 殺虫特性を持つ別のリモノイド.

アザジラクチン: センダン科に由来するよく知られた殺虫化合物.

トースンダニン: 殺虫と抗菌活性を示します.

類似化合物との比較

Fraxinellone is unique among degraded limonoids due to its specific structure and biological activities. Similar compounds include:

Dictamnine: Another limonoid with insecticidal properties.

Azadirachtin: A well-known insecticidal compound from the Meliaceae family.

Toosendanin: Exhibits insecticidal and antimicrobial activities.

This compound stands out due to its potent anti-inflammatory and anticancer properties, in addition to its insecticidal activity .

生物活性

Fraxinellone, a natural compound derived from the plant Dictamnus dasycarpus, has garnered attention for its diverse biological activities, including anti-cancer, anti-inflammatory, and insecticidal properties. This article synthesizes the current understanding of this compound's biological activity, supported by various studies and data.

This compound is characterized by its unique furan ring structure, which contributes to its biological efficacy. Its mechanism of action involves multiple pathways, including the modulation of cellular signaling and apoptosis induction in cancer cells.

Anticancer Activity

Recent studies have highlighted this compound's potential as an anti-cancer agent. For instance, a study demonstrated that this compound inhibited the proliferation and migration of osteosarcoma cells (HOS and MG63) in a dose-dependent manner. The compound induced apoptosis and increased autophagy flux, suggesting a dual mechanism for its anti-cancer effects.

Research Findings

- In vitro Studies : this compound treatment resulted in significant apoptosis in osteosarcoma cells, with IC50 values determined through CCK8 assays showing effective dose-response relationships.

- In vivo Studies : In xenograft models, this compound significantly inhibited tumor growth, demonstrating its potential for therapeutic applications in cancer treatment .

Anti-inflammatory and Neuroprotective Effects

This compound exhibits notable anti-inflammatory properties. It has been shown to down-regulate pro-inflammatory cytokines and modulate immune responses. Additionally, its neuroprotective effects have been confirmed through various assays that evaluate neuronal survival and function .

Insecticidal Activity

Research has also explored this compound's insecticidal properties. Derivatives of this compound have been synthesized to enhance its efficacy against pests. For instance:

- Mortality Rates : A study reported that certain derivatives exhibited mortality rates exceeding 60% against Mythimna separata larvae, outperforming standard insecticides .

- Structure-Activity Relationship (SAR) : The introduction of halogenated phenylpyrazole groups at specific positions on the this compound molecule significantly improved its insecticidal activity compared to the parent compound .

Table 1: Summary of Biological Activities of this compound

Table 2: In Vitro Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HOS | 50 | Inhibition of proliferation |

| MG63 | 100 | Induction of apoptosis |

Case Studies

- Osteosarcoma Treatment : A study evaluated the effects of this compound on osteosarcoma cells, revealing significant inhibition of cell proliferation and promotion of apoptosis via enhanced autophagy flux.

- Insecticidal Efficacy : Derivatives of this compound were tested against agricultural pests, showing promising results that could lead to new pest control strategies.

特性

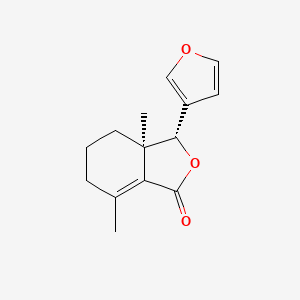

IUPAC Name |

(3R,3aR)-3-(furan-3-yl)-3a,7-dimethyl-3,4,5,6-tetrahydro-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-9-4-3-6-14(2)11(9)13(15)17-12(14)10-5-7-16-8-10/h5,7-8,12H,3-4,6H2,1-2H3/t12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYAFLHHHZVPRN-GXTWGEPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)OC(C2(CCC1)C)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=O)O[C@H]([C@@]2(CCC1)C)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30951450 | |

| Record name | 3-(Furan-3-yl)-3a,7-dimethyl-3a,4,5,6-tetrahydro-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28808-62-0 | |

| Record name | Fraxinellone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28808-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fraxinellone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028808620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Furan-3-yl)-3a,7-dimethyl-3a,4,5,6-tetrahydro-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fraxinellone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FRAXINELLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HP328XN7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。